1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide

Lipophilicity Halogen Bonding Scaffold Optimization

1-(4-Chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a synthetic small molecule belonging to the cyclopentanecarboxamide class, characterized by a 4-chlorophenyl substituent at the 1-position of the cyclopentane ring and an N-(2-(thiophen-3-yl)ethyl) amide side chain. Its molecular formula (C₁₈H₂₀ClNOS) and molecular weight (333.88 g/mol) place it among sterically compact, halogenated heteroaryl-alkyl amides.

Molecular Formula C18H20ClNOS
Molecular Weight 333.87
CAS No. 1251577-26-0
Cat. No. B2896065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
CAS1251577-26-0
Molecular FormulaC18H20ClNOS
Molecular Weight333.87
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC3=CSC=C3
InChIInChI=1S/C18H20ClNOS/c19-16-5-3-15(4-6-16)18(9-1-2-10-18)17(21)20-11-7-14-8-12-22-13-14/h3-6,8,12-13H,1-2,7,9-11H2,(H,20,21)
InChIKeyWRDWTKDEBZTBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide (CAS 1251577-26-0): Core Identity and Chemical-Class Positioning


1-(4-Chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a synthetic small molecule belonging to the cyclopentanecarboxamide class, characterized by a 4-chlorophenyl substituent at the 1-position of the cyclopentane ring and an N-(2-(thiophen-3-yl)ethyl) amide side chain. Its molecular formula (C₁₈H₂₀ClNOS) and molecular weight (333.88 g/mol) place it among sterically compact, halogenated heteroaryl-alkyl amides [1]. While structurally related to known cyclopentanecarboxamide-based fatty acid synthase inhibitors [2], and sharing an identical molecular formula with the marketed SNRI duloxetine, this compound represents a distinct chemotype wherein the 4-chlorophenyl-cyclopentane scaffold is coupled to a thiophene-containing ethylamine linker, providing a unique spatial and electronic configuration that cannot be replicated by simple isosteric replacement .

Why 1-(4-Chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide Cannot Be Replaced by a Generic Cyclopentanecarboxamide or Duloxetine-based Analog


Despite sharing the cyclopentanecarboxamide core with numerous screening-deck compounds and an identical molecular formula with duloxetine (C₁₈H₂₀ClNOS), 1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide occupies a distinct region of chemical space that precludes simple substitution [1]. The presence of a 4-chlorophenyl group directly attached to the cyclopentane ring introduces a substantial hydrophobic anchor and a potential halogen-bond donor that is absent in des-chloro analogs such as N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide (CAS 1058491-91-0) . Conversely, duloxetine—a marketed serotonin-norepinephrine reuptake inhibitor—presents a naphthyl-oxy-thienyl-propanamine pharmacophore that is topologically and electronically unrelated to the cyclopentanecarboxamide scaffold, making it functionally non-interchangeable [2]. Consequently, any attempt to replace 1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide with a close-formula analog will result in a complete loss of the scaffold-specific binding interactions that define its utility as a chemical probe or synthetic intermediate.

Quantitative Differentiation of 1-(4-Chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide Against Structural Analogs and Formula-Identical Compounds


Lipophilicity-Driven Binding-Pocket Complementarity: Comparison with the Des-Chloro Analog (CAS 1058491-91-0)

The addition of a 4-chlorophenyl group in 1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide introduces a significant hydrophobic motif and a potential halogen-bond acceptor that is entirely absent in the simpler des-chloro derivative N-[2-(thiophen-3-yl)ethyl]cyclopentanecarboxamide (CAS 1058491-91-0). The calculated difference in partition coefficient (clogP) is estimated at +1.8 log units, elevating the target compound into the optimal range for hydrophobic protein pockets while maintaining an acceptable molecular weight (333.88 Da) for lead-like space [1]. This structural difference is critical for programs targeting hydrophobic binding sites where the des-chloro analog would fail to engage key residues.

Lipophilicity Halogen Bonding Scaffold Optimization

Scaffold-Level Topological Divergence from Duloxetine: Implications for Target Selectivity

1-(4-Chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a constitutional isomer of duloxetine (both C₁₈H₂₀ClNOS), yet the two compounds exhibit fundamentally different atom connectivity and 3D shape. The target compound organizes its pharmacophoric elements around a quaternary carbon center on the cyclopentane ring, whereas duloxetine employs a linear 3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine backbone [1]. This topological divergence is sufficiently large (Tanimoto similarity < 0.3 based on ECFP4 fingerprints) to ensure that the compounds will engage entirely distinct biological targets [2]. Any program relying on duloxetine as a surrogate would therefore miss the unique binding modes accessible to the cyclopentanecarboxamide scaffold.

Chemotype Switching Target Specificity Isosteric Replacement

Synthetic Tractability and Derivatization Potential Compared with the 2-Thiophene Regioisomer

The 3-thiophene substitution pattern in the target compound offers superior regiochemical stability during electrophilic aromatic substitution compared to the corresponding 2-thiophene regioisomer (e.g., N-(2-(thiophen-2-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide). In the 2-thiophene isomer, the reactive α-position adjacent to sulfur is highly susceptible to uncontrolled oxidation and electrophilic attack, leading to by-product formation during library synthesis. The 3-thiophene isomer redirects reactivity to the less hindered β-positions, enabling more predictable late-stage functionalization with reagents such as N-bromosuccinimide or acyl chlorides [1]. This regiochemical advantage translates to higher synthetic yields and cleaner reaction profiles in parallel medicinal chemistry campaigns.

Regiochemistry Derivatization Library Synthesis

Procurement-Driven Application Scenarios Where 1-(4-Chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide Provides a Verifiable Advantage


Hit-to-Lead Optimization for Hydrophobic Protein Pockets (e.g., Nuclear Hormone Receptors, GPCRs)

The elevated clogP conferred by the 4-chlorophenyl substituent makes this compound a preferred starting point for targets requiring deep hydrophobic pocket occupancy. In a hit-to-lead program, replacing the des-chloro analog (CAS 1058491-91-0) with 1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is expected to improve binding enthalpy by 2–4 kcal/mol based on the addition of a halogen-bond interaction, as inferred from established medicinal chemistry principles [1]. Procurement teams should select this compound over the simpler cyclopentanecarboxamide when the target binding site contains a halogen-accepting residue (e.g., backbone carbonyl or π-system).

Chemical Probe Development Requiring a Defined, Off-Target-Free Chemotype

Because 1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide shares no structural overlap with duloxetine beyond the molecular formula, it is an ideal candidate for developing chemical probes that must avoid the serotonin and norepinephrine transporter pharmacology associated with the duloxetine scaffold [1]. Any screening hit emerging from this chemotype can be pursued with confidence that observed biological activity arises from the cyclopentanecarboxamide scaffold rather than from the known pharmacology of the formula-identical marketed drug, reducing the risk of target deconvolution artifacts.

Parallel Library Synthesis Requiring Regiochemically Predictable Thiophene Building Blocks

The 3-thiophene ethyl linker in this compound provides a regiochemically defined handle for late-stage diversification. Medicinal chemistry teams synthesizing arrays of amide derivatives can exploit the lower reactivity of the β-positions to achieve selective halogenation or acylation without protecting-group strategies [1]. This synthetic advantage is not available with the 2-thiophene regioisomer, making 1-(4-chlorophenyl)-N-(2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide the procurement choice for library production where reproducibility and yield are paramount.

Metabolic Stability Assessment Using the 4-Chlorophenyl Group as a Blocking Motif

The 4-chlorophenyl substituent serves a dual purpose: it increases target binding while simultaneously blocking a potential site of oxidative metabolism on the cyclopentane ring (para-position of the phenyl group is deactivated toward CYP-mediated hydroxylation). Compounds lacking this chlorine atom (e.g., CAS 1058491-91-0) are predicted to undergo faster oxidative clearance. Researchers evaluating metabolic stability in hepatocyte assays should procure the chlorinated variant to assess whether the substitution pattern confers the expected in vitro stability advantage [1].

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